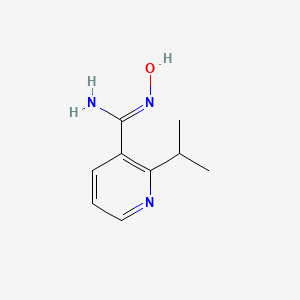

N-Hydroxy-2-isopropylnicotinimidamide

説明

N-Hydroxy-2-isopropylnicotinimidamide is a nicotinamide-derived compound characterized by an imidamide backbone substituted with a hydroxy group and an isopropyl moiety. Nicotinamide derivatives are often studied for their biological activity, such as enzyme inhibition or receptor modulation, though specific details for this compound remain undocumented in the cited sources.

特性

分子式 |

C9H13N3O |

|---|---|

分子量 |

179.22 g/mol |

IUPAC名 |

N'-hydroxy-2-propan-2-ylpyridine-3-carboximidamide |

InChI |

InChI=1S/C9H13N3O/c1-6(2)8-7(9(10)12-13)4-3-5-11-8/h3-6,13H,1-2H3,(H2,10,12) |

InChIキー |

VPWMZRBUIVANFO-UHFFFAOYSA-N |

異性体SMILES |

CC(C)C1=C(C=CC=N1)/C(=N/O)/N |

正規SMILES |

CC(C)C1=C(C=CC=N1)C(=NO)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-isopropylnicotinimidamide typically involves the reaction of 2-isopropylnicotinimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an anhydrous solvent, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the hydroxy group .

Industrial Production Methods

Industrial production of N-Hydroxy-2-isopropylnicotinimidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions

N-Hydroxy-2-isopropylnicotinimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

科学的研究の応用

N-Hydroxy-2-isopropylnicotinimidamide has a wide range of applications in scientific research:

作用機序

The mechanism of action of N-Hydroxy-2-isopropylnicotinimidamide involves its interaction with specific molecular targets, such as enzymes involved in hydroxylation reactions. The hydroxy group of the compound acts as a nucleophile, facilitating the transfer of oxygen atoms to substrates, thereby modifying their chemical structure and activity . This mechanism is crucial in various biological processes and can be exploited for therapeutic purposes.

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

The following comparison is based on analogs and related compounds identified in the evidence, focusing on functional groups, applications, and regulatory data.

N-Hydroxyoctanamide (CAS 7377-03-9)

- Structure : Contains a hydroxy group and an octanamide chain.

- Regulatory Data : Listed under REACH registration, indicating compliance with EU chemical safety standards .

- Key Differences : Lacks the nicotinamide core and isopropyl substitution seen in N-Hydroxy-2-isopropylnicotinimidamide, suggesting divergent reactivity and applications.

Ranitidine-Related Compounds

describes impurities in ranitidine, a histamine H2-receptor antagonist:

- Ranitidine Complex Nitroacetamide : Features a nitroacetamide group and furan ring.

- Ranitidine Diamine Hemifumarate: Contains amino and thioether groups.

- Ranitidine Amino Alcohol Hemifumarate: Includes a dimethylamino alcohol moiety.

- Relevance: These compounds highlight the importance of structural modifications (e.g., nitro, amino, or alcohol groups) in altering pharmacokinetics or toxicity profiles. Unlike N-Hydroxy-2-isopropylnicotinimidamide, they are directly tied to pharmaceutical impurity profiling .

N-Bis(2-hydroxypropyl)nitrosamine (CAS 53609-64-6)

- Structure : A nitrosamine with two hydroxypropyl groups.

- Safety : Requires stringent handling protocols, contrasting with the undefined safety profile of N-Hydroxy-2-isopropylnicotinimidamide .

Comparative Data Table

Research Findings and Limitations

- Structural Analogues : The hydroxy and amide groups in N-Hydroxyoctanamide and N-Hydroxy-2-isopropylnicotinimidamide suggest possible overlap in synthetic pathways or reactivity, but the lack of direct data precludes definitive conclusions .

- Safety Profiles : N-Bis(2-hydroxypropyl)nitrosamine underscores the importance of functional group analysis for hazard identification, a framework that should guide future studies on N-Hydroxy-2-isopropylnicotinimidamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。